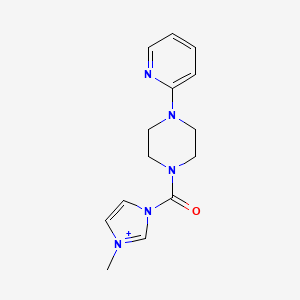
1-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-1H-imidazol-3-ium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-1H-imidazol-3-ium is a complex organic compound that features a unique structure combining an imidazolium core with a piperazine and pyridine moiety
Preparation Methods
The synthesis of 1-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-1H-imidazol-3-ium typically involves multiple steps, starting with the preparation of the imidazolium core. The piperazine and pyridine moieties are then introduced through a series of reactions that may include nucleophilic substitution and condensation reactions. Industrial production methods often employ optimized reaction conditions to maximize yield and purity, including the use of specific catalysts and controlled temperature and pressure conditions .
Chemical Reactions Analysis
1-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-1H-imidazol-3-ium undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the piperazine or pyridine moieties can be modified.
Condensation: The compound can participate in condensation reactions to form larger, more complex molecules.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and controlled temperature and pressure environments. Major products formed from these reactions vary depending on the specific reagents and conditions used .
Scientific Research Applications
1-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-1H-imidazol-3-ium has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 1-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-1H-imidazol-3-ium involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
1-Methyl-3-(4-(pyridin-2-yl)piperazine-1-carbonyl)-1H-imidazol-3-ium can be compared to other similar compounds, such as:
- This compound chloride
- This compound bromide
These compounds share similar structural features but may differ in their chemical reactivity and biological activity. The unique combination of the imidazolium core with the piperazine and pyridine moieties in this compound makes it particularly versatile and valuable in various research applications .
Properties
Molecular Formula |
C14H18N5O+ |
|---|---|
Molecular Weight |
272.33 g/mol |
IUPAC Name |
(3-methylimidazol-3-ium-1-yl)-(4-pyridin-2-ylpiperazin-1-yl)methanone |
InChI |
InChI=1S/C14H18N5O/c1-16-6-7-19(12-16)14(20)18-10-8-17(9-11-18)13-4-2-3-5-15-13/h2-7,12H,8-11H2,1H3/q+1 |
InChI Key |
TWQKYHHQVDEGQT-UHFFFAOYSA-N |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=O)N2CCN(CC2)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(1S,3S)-5-Azaspiro[2.4]heptan-1-amine](/img/structure/B12993605.png)
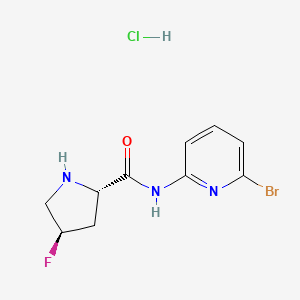

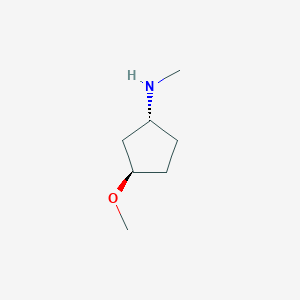
![4-Fluoro-3-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzo[d]oxazol-2(3H)-one](/img/structure/B12993620.png)
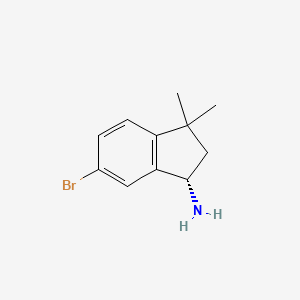
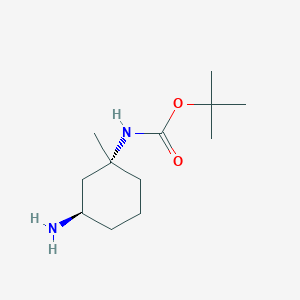
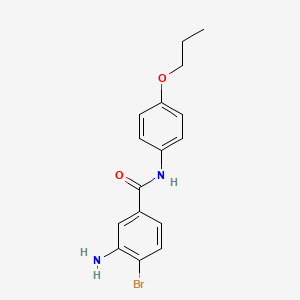
![N-(2-(2-(2-(2-(4-(4-(2-(Difluoromethyl)-1H-benzo[d]imidazol-1-yl)-6-morpholino-1,3,5-triazin-2-yl)piperazin-1-yl)ethoxy)ethoxy)ethoxy)ethoxy)-3,4-difluoro-2-((2-fluoro-4-iodophenyl)amino)benzamide](/img/structure/B12993646.png)
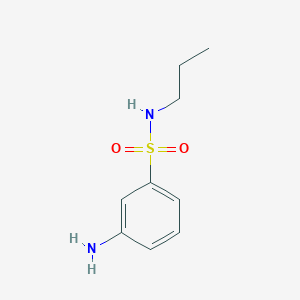
![tert-Butyl (S)-5-(2-amino-3-methoxy-3-oxopropyl)-1H-pyrrolo[2,3-b]pyridine-1-carboxylate](/img/structure/B12993657.png)
![Benzyl 9-formyl-3-azaspiro[5.5]undecane-3-carboxylate](/img/structure/B12993665.png)
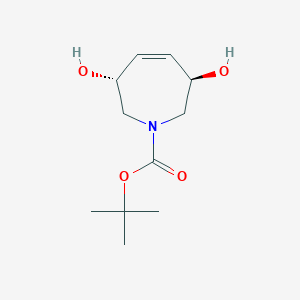
![(2S)-N-[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-N-(2-methoxy-4-nitrophenyl)-1-[(2S)-5-oxopyrrolidine-2-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B12993673.png)
